N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-bromobenzamide
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-bromobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClN3O2S/c22-14-5-3-4-12(10-14)19(27)26-21(29)25-17-11-13(8-9-15(17)23)20-24-16-6-1-2-7-18(16)28-20/h1-11H,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPABJSXLYHASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-bromobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-(1,3-benzoxazol-2-yl)-2-chloroaniline with thiophosgene to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 3-bromobenzamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-bromobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups at the bromine or chlorine positions.
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-bromobenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide
Uniqueness
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-bromobenzamide is unique due to the presence of both the benzoxazole and carbamothioyl moieties, which contribute to its diverse biological activities. The combination of these functional groups allows the compound to interact with a wide range of molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
